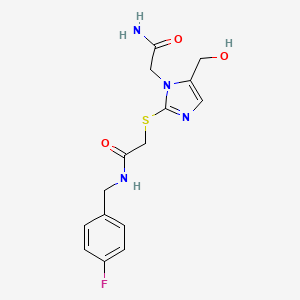

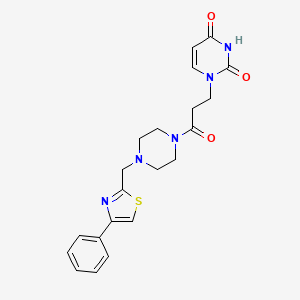

![molecular formula C15H10F3N3O3 B2353892 5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 333761-72-1](/img/structure/B2353892.png)

5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are a privileged class of 5-6 bicyclic systems with three or four nitrogen atoms, including four possible isomeric structures .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been achieved through various synthetic routes developed in the last decade. These methods involve a broad range of organic reactions by means of 5-aminopyrazole as a precursor . The reaction of 5-amino-N-aryl-1H-pyrazoles with acetylacetone or 2-(4-methoxybenzylidene)malononitrile yields the pyrazolo pyrimidine derivatives .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines has been studied extensively. The significance of this class of compounds lies in its varied and significant biological activities, and accordingly, considerable methods have been devised to prepare these compounds .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines can undergo a variety of chemical reactions. For instance, they can react with halo compounds to give imidazo[1’,2’:1,5]pyrazolo[3,4-b]pyridine derivatives .科学的研究の応用

Synthesis and Characterization

- Pyrazolo[1,5-a]pyrimidine derivatives, including compounds structurally related to 5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, have been synthesized and characterized for their potential use in medicinal chemistry. These compounds were synthesized and analyzed using various techniques like IR, MS, 1H-NMR, and 13C-NMR. The synthesis involved reactions such as condensation with dimethylamine and cyclization with trifluoro-1-(4-fluorophenyl)butane-1,3-dione (Hassan, Hafez, & Osman, 2014), (Liu et al., 2016).

Cytotoxicity and Antitumor Activities

- Some derivatives of pyrazolo[1,5-a]pyrimidine have been investigated for their cytotoxic and antitumor activities. These compounds showed distinct inhibition of cancer cell proliferation, indicating their potential as anticancer agents (Xin, 2012), (Hassan, Hafez, Osman, & Ali, 2015).

Biological and Pharmaceutical Applications

- Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives, including structurally related compounds, have a range of biological and pharmaceutical applications. They are notable for their potential use as anti-tumor, anti-bacterial, and hepatitis C virus inhibitors. These compounds have been synthesized and evaluated for their antimicrobial activity as RNA polymerase inhibitors (Abdallah & Elgemeie, 2022).

Chemical Synthesis and Modification

- The chemical synthesis and modification of pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied. These include methods such as regioselective synthesis, one-pot synthesis under ultrasound irradiation, and synthesis involving SNAr and Suzuki cross-coupling reactions, demonstrating the versatility and adaptability of these compounds in chemical research (Jismy, Tikad, Akssira, Guillaumet, & Abarbri, 2020), (Kaping et al., 2016).

作用機序

While the specific mechanism of action for 5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is not mentioned in the search results, pyrazolo[1,5-a]pyrimidine derivatives have been found to inhibit c-Met kinase and show antiproliferative activities against various cell lines .

将来の方向性

The future directions for research on 5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and related compounds could involve further exploration of their biological and medicinal potential. This could include the development of new synthetic routes, the discovery of new inhibitors, and the study of their antitumor properties .

生化学分析

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may vary depending on the specific biochemical context .

Cellular Effects

Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

Future studies should focus on investigating the compound’s stability, degradation, and long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid in animal models have not been extensively studied .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-characterized . Future studies should aim to identify any transporters or binding proteins that this compound interacts with, as well as any effects on its localization or accumulation .

特性

IUPAC Name |

5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3N3O3/c1-24-9-4-2-8(3-5-9)11-6-12(15(16,17)18)21-13(20-11)10(7-19-21)14(22)23/h2-7H,1H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAQDYXSUXDKBDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

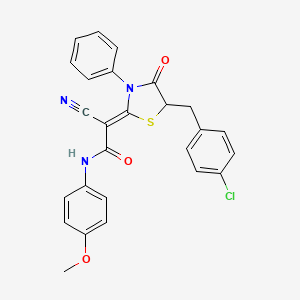

![3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol](/img/structure/B2353813.png)

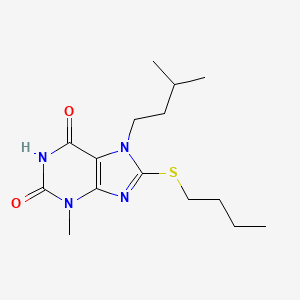

![4-{1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2353815.png)

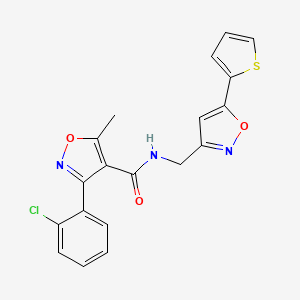

![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2353816.png)

![2-(2-((difluoromethyl)sulfonyl)benzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2353817.png)

![5-(4-fluorobenzyl)-3-(4-fluorophenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2353818.png)

![3-isopentyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2353823.png)

![4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B2353826.png)

![3-Methyl-6-(4-pyrrolidin-1-ylsulfonyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2353827.png)